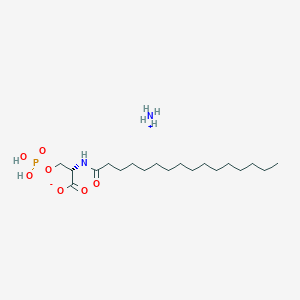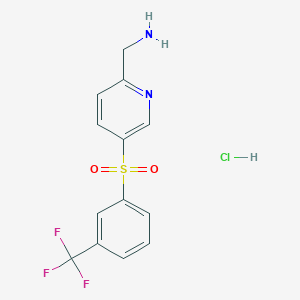![molecular formula C9H10FN3 B13154036 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is an organic compound with the molecular formula C9H10FN3 It is characterized by the presence of an aminoethyl group, a fluorine atom, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile typically involves the reaction of 6-fluorobenzonitrile with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different overall structure and properties.
2-[(2-Aminoethyl)amino]-ethanol: Another compound with an aminoethyl group, used in different applications.
Uniqueness
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-6-fluorobenzonitrile |
InChI |
InChI=1S/C9H10FN3/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,13H,4-5,11H2 |
InChI Key |
ZGLTZZUTNSSTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)









![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
